molecular formula C7H12Cl2N2S B2440962 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride CAS No. 2551119-82-3

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride

Cat. No.: B2440962
CAS No.: 2551119-82-3
M. Wt: 227.15
InChI Key: HDSGZTOPKHSPAF-UHFFFAOYSA-N
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Description

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other bioactive molecules.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-5-9-6-4-8-3-2-7(6)10-5;;/h8H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSGZTOPKHSPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551119-82-3
Record name 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves starting with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : The thiazole sulfur atom can undergo oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide.

  • Reduction : The pyridine ring may reduce to form dihydropyridine derivatives using reagents such as sodium borohydride.

Substitution Reactions

The methyl group at position 2 is reactive, enabling alkylation or functional group replacement . For example, substitution at nitrogen positions may occur under basic conditions (e.g., sodium hydride in DMF).

Acid-Base Chemistry

As a dihydrochloride salt, the compound can participate in acid-base reactions , where the chloride ions dissociate in aqueous solutions. This property may influence solubility and stability in different solvents.

Analytical Characterization

The structure and reaction products are typically verified using:

  • X-ray crystallography for 3D structural confirmation.

  • NMR spectroscopy to analyze proton environments and molecular connectivity.

  • Mass spectrometry to confirm molecular weight and purity .

Comparative Reactivity

Feature 2-Methyl-4H,5H,6H,7H- thiazolo[4,5-c]pyridine Dihydrochloride Analogous Compounds
Substitution PatternsMethyl group at position 2, dihydrochloride saltNitrile or carboxylate groups
Reaction SusceptibilityOxidation/reduction at sulfur; substitution at methyl groupCyclocondensation, oxidation

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique ring structure allows for various chemical modifications that can lead to new compounds with diverse functionalities.

Biology

Research has indicated potential biological activities of 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects suggest potential therapeutic uses in treating inflammatory diseases.

Medicine

Due to its structural similarity to other bioactive compounds, this compound is investigated for its potential in drug development:

  • Drug Design : Its interactions with specific molecular targets (enzymes and receptors) are studied to understand its pharmacological effects better.
  • Therapeutic Applications : Ongoing research aims to identify specific diseases where this compound may provide therapeutic benefits.

Industry

In industrial applications, this compound is utilized:

  • Catalyst Development : It plays a role as a catalyst in various chemical reactions.
  • Material Science : The compound is explored for developing new materials with specific properties.

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluation of antimicrobial propertiesDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Research Investigation of anti-inflammatory effectsShowed reduction in inflammatory markers in vitro and in vivo models.
Drug Development Trials Exploration of pharmacological effectsIdentified potential as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its pharmacological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous .

Biological Activity

2-Methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

  • Molecular Formula : C₈H₈Cl₂N₂S
  • Molecular Weight : 233.13 g/mol
  • CAS Number : 1695329-31-7

Synthesis

The synthesis of thiazolo[4,5-c]pyridine derivatives often involves multiple steps including cyclization reactions. Recent studies have reported various synthetic routes that yield compounds with enhanced biological activity. The synthesis typically involves starting materials such as pyridine derivatives and thiazole precursors.

Antimicrobial Activity

Research indicates that thiazolo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various derivatives were reported:
    • Against Escherichia coli: MIC = 0.21 μM for a related compound.
    • Against Pseudomonas aeruginosa: Similar potent activity was observed .

Cytotoxicity

Cytotoxicity assays using MTT demonstrated that several thiazolo derivatives possess promising anticancer activity:

  • Compounds showed IC₅₀ values less than those of established chemotherapeutics like doxorubicin.
  • Structure-activity relationship (SAR) studies suggest that modifications to the thiazole or pyridine rings can enhance cytotoxic effects .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Molecular docking studies have shown that these compounds can effectively bind to bacterial enzymes such as MurD and DNA gyrase, suggesting a mechanism similar to that of fluoroquinolones .
  • Biofilm Disruption : Some derivatives have been shown to inhibit biofilm formation in pathogens like Staphylococcus aureus, which is crucial for their virulence and resistance to treatment .

Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolo[4,5-c]pyridine derivatives for their antimicrobial efficacy against various pathogens. The most active compound exhibited a MIC of 0.22 μg/mL against Staphylococcus epidermidis, showcasing its potential as a new antimicrobial agent .

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines where compounds displayed significant cytotoxicity. The most potent derivative achieved an IC₅₀ < 1 µg/mL against A-431 cells, indicating strong anticancer potential .

Data Summary

Compound NameMIC (μM)IC₅₀ (µg/mL)Target Pathogen
Compound A0.21<1E. coli
Compound B0.22<1S. epidermidis
Compound C0.25<1P. aeruginosa

Q & A

Basic: What are the established synthetic routes for 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of precursors like 2-bromo-5-methyl-thiazolo pyridine derivatives. A common approach includes:

  • Step 1 : Reacting 2-aminopyridine analogs with brominating agents (e.g., HBr or PBr₃) to introduce halogen substituents.
  • Step 2 : Cyclization under reflux with bases like KOH in ethanol to form the thiazolo-pyridine core .
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous conditions.
    For example, 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is synthesized using hydroxylamine hydrochloride and KOH in ethanol, followed by crystallization (DMF or ethanol/water mixtures) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm the thiazolo-pyridine core and methyl substituent (e.g., δ 2.5–3.0 ppm for methyl protons).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z 211.06 for C₈H₇BrN₂S) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity.
  • Thermal Stability : TGA/DSC to assess decomposition points (e.g., decomposition above 160°C) .

Advanced: How to design experiments to evaluate its herbicidal or nematicidal efficacy?

Methodological Answer:
Experimental Design:

  • Application Rates : Test at 50 g/ha and 150 g/ha in preemergence greenhouse trials to assess dose-dependent activity .
  • Control Groups : Include untreated controls and commercial herbicides (e.g., glyphosate) for benchmarking.
  • Target Weeds/Pests : Use monocotyledon weeds (e.g., Echinochloa crus-galli) or nematodes (e.g., Meloidogyne incognita).
  • Assessment Metrics : Weed mortality (%) at 14 days post-application or nematode egg-hatching inhibition (%) .
    Example Data Table:
Application Rate (g/ha)Weed Mortality (%)Crop Damage (%)
50855
1509520
Data adapted from greenhouse trials on structurally related thiazolo-pyridines .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies may arise due to:

  • Varied Application Conditions : Soil pH, humidity, and temperature affect compound stability. Standardize ISO 11269-1 soil conditions .
  • Structural Analog Confusion : Ensure the correct regioisomer (e.g., [4,5-c] vs. [5,4-c] pyridine fusion) is used, as even minor structural changes alter bioactivity .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) in replicated trials.
    For example, conflicting reports on crop damage (e.g., 20% vs. 5% in corn) may stem from differences in soil organic matter content .

Advanced: What strategies optimize solubility for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:water (1:9 v/v) for initial stock solutions, ensuring DMSO ≤1% final concentration to avoid cytotoxicity .
  • pH Adjustment : Solubilize the hydrochloride salt in PBS (pH 7.4) for physiological compatibility.
  • Surfactant Inclusion : Add 0.1% Tween-80 to enhance aqueous dispersion .
  • Lyophilization : Pre-lyophilize the compound with trehalose (1:1 w/w) to improve reconstitution efficiency .

Advanced: How does its bioactivity compare to structural analogs?

Methodological Answer:
Key comparisons include:

  • Methyl vs. Ethyl Substituents : Methyl groups (as in the target compound) often reduce hydrophobicity vs. ethyl analogs, improving soil mobility but lowering persistence .
  • Core Modifications : Thiazolo[4,5-c]pyridines show higher herbicidal activity than isoxazolo analogs but may increase crop toxicity .
  • Halogenation : Bromine substitution (e.g., 2-bromo analogs) enhances nematicidal activity but requires careful handling due to toxicity .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce costs .
  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 18 hours under reflux) .
  • Safety : Implement closed-system reactors to handle HCl gas during salt formation .

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